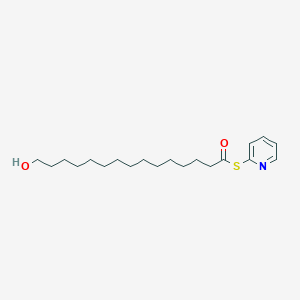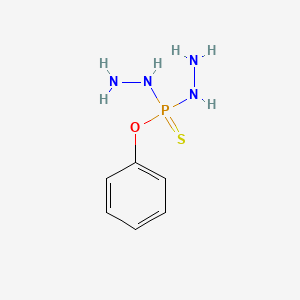
O-Phenyl phosphorodihydrazidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl phosphorodihydrazidothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorodihydrazidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl phosphorodihydrazidothioate typically involves the reaction of phenylphosphorodichloridothioate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhP(S)Cl2+2NH2NH2→PhP(S)(NHNH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl phosphorodihydrazidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodihydrazidothioate oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphorodihydrazidothioate oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-Phenyl phosphorodihydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Phenyl phosphorodihydrazidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphorodichloridothioate
- Phenylphosphorodiamidothioate
- Phenylphosphorodithioate
Uniqueness
O-Phenyl phosphorodihydrazidothioate is unique due to its specific combination of a phenyl group with a phosphorodihydrazidothioate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
55003-02-6 |
|---|---|
Molecular Formula |
C6H11N4OPS |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[hydrazinyl(phenoxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4OPS/c7-9-12(13,10-8)11-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,13) |
InChI Key |
LAPIUCXITZBJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


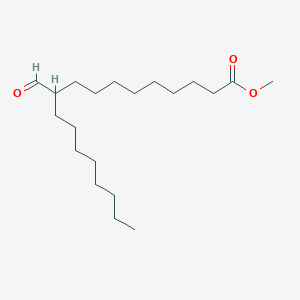
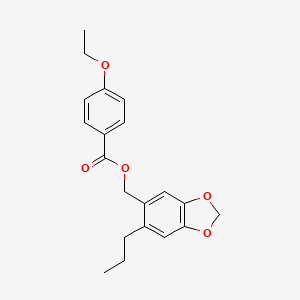

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
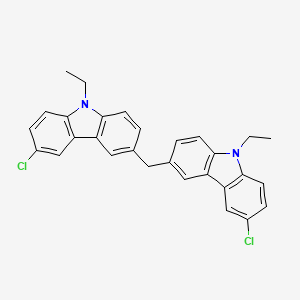
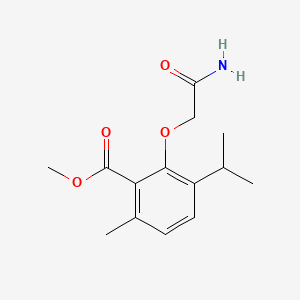

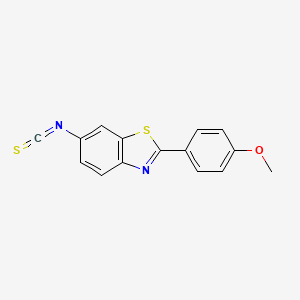
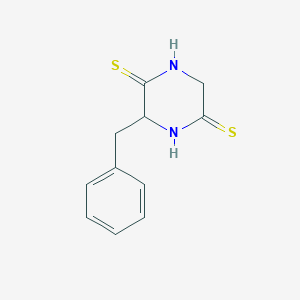
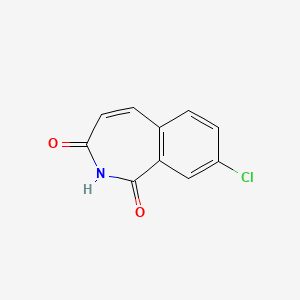
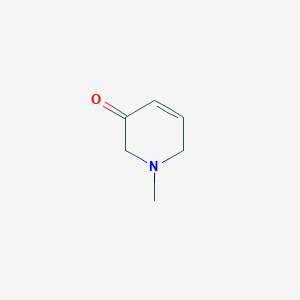
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
